4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
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Overview
Description
4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a series of condensation and cyclization steps to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro structures.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro(4.5)dec-3-en-2-one: Shares a similar spiro structure but with different substituents on the phenyl ring.
3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one: Another spiro compound with variations in the substituents and functional groups.
Uniqueness
4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is unique due to its specific combination of functional groups and spiro structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and application in various fields.
Properties
CAS No. |
86560-15-8 |
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Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H20O3/c1-12-14(15(18)13-8-4-2-5-9-13)17(20-16(12)19)10-6-3-7-11-17/h2,4-5,8-9,15,18H,3,6-7,10-11H2,1H3 |
InChI Key |
UPOZLTJRXGZDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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